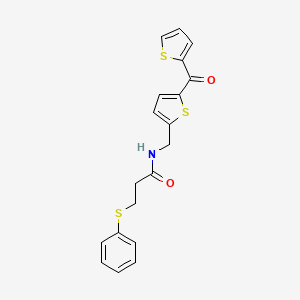

3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-phenylsulfanyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S3/c21-18(10-12-23-14-5-2-1-3-6-14)20-13-15-8-9-17(25-15)19(22)16-7-4-11-24-16/h1-9,11H,10,12-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAXCTNPSICCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a halogenated aromatic compound.

Thiophene Ring Formation: The thiophene rings are often synthesized through cyclization reactions involving sulfur-containing precursors.

Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (amines, thiols) are used under various conditions depending on the desired substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfur-containing compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors, due to its conjugated system and electron-rich thiophene rings.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The phenylthio and thiophene groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Key Observations:

- Sulfur Linkages : The target compound’s phenylthio group distinguishes it from analogs like 7l (sulfanyl linker) and MMV1 (thiadiazole core). Sulfur atoms enhance lipophilicity and influence binding to biological targets .

- Heterocyclic Diversity: Unlike 7l and MMV1, which incorporate oxadiazole or imidazo-thiadiazole rings, the target compound features dual thiophene units. Thiophene rings are known for π-stacking interactions in drug-receptor binding .

Functional Group Impact on Properties

Biological Activity

3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide, a compound with a complex structure, has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 359.52 g/mol. Its structure features a phenylthio group and a thiophene moiety, which are known to contribute to various biological activities such as anticancer and antimicrobial effects.

Synthesis

The synthesis of this compound involves the reaction of thiophene derivatives with phenylthio groups under specific conditions. The detailed synthetic pathway includes the formation of key intermediates, which are crucial for achieving the desired final product.

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, in an evaluation using the MTT assay against MCF-7 breast cancer cells, the compound demonstrated high cytotoxicity with IC50 values lower than those of standard treatments like Tamoxifen .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antibacterial activity. Studies indicate that it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 5-15 µg/mL .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.

- Antioxidant Activity : It may reduce oxidative stress within cells, contributing to its protective effects against cancer.

- Targeting Specific Pathways : Research suggests that it may inhibit specific signaling pathways involved in tumor growth and metastasis.

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

- Antibacterial Efficacy : Another investigation assessed its efficacy against multi-drug resistant strains, finding that it could serve as a potential lead compound for developing new antibiotics.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters:

- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate coupling reactions but risk side-product formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) are preferred for thiophene-thioamide bond formation .

- Catalysts : Use of sodium hydride or triethylamine as bases for deprotonation during nucleophilic substitution .

- Purification : Column chromatography or preparative HPLC is critical for isolating the final compound from intermediates .

Table 1 : Example Reaction Parameters from Analogous Syntheses

| Parameter | Conditions from Evidence | Reference |

|---|---|---|

| Solvent | Ethanol, DMF, or THF | |

| Base | Sodium hydride, triethylamine | |

| Purification | Silica gel chromatography |

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the phenylthio, thiophene-carbonyl, and propanamide groups. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the influence of the thiophene-2-carbonyl moiety on biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified thiophene substituents (e.g., replacing the carbonyl with methyl or amino groups) .

- Biological Assays : Test analogs against target enzymes/receptors (e.g., kinases or GPCRs) using fluorescence polarization or radioligand binding assays .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity differences based on carbonyl group interactions with active-site residues .

Q. What analytical approaches resolve discrepancies in biological assay results across studies?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., hydrolyzed amide bonds) that may interfere with assays .

- Assay Standardization : Validate protocols with positive controls (e.g., known inhibitors) and replicate under consistent conditions (pH, temperature) .

- Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .

Q. How can the hydrolytic stability of the propanamide bond be assessed under physiological conditions?

- Methodological Answer :

- Kinetic Studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via HPLC at timed intervals .

- Mass Spectrometry : Identify hydrolysis products (e.g., free carboxylic acid or amine fragments) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance amide stability .

Mechanistic and Target Identification Questions

Q. What strategies can elucidate the compound’s mechanism of action in cellular systems?

- Methodological Answer :

- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Gene Knockdown : siRNA silencing of putative targets (e.g., kinases) to assess loss of compound efficacy .

- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways .

Q. How does the phenylthio group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Measurement : Determine octanol-water partition coefficients to assess lipophilicity and membrane permeability .

- Metabolic Stability : Incubate with liver microsomes to evaluate CYP450-mediated oxidation of the thioether group .

- In Silico Prediction : Tools like SwissADME predict bioavailability and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.